1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO2/c17-13-5-3-6-14(18)12(13)9-19-8-11(16(20)21)10-4-1-2-7-15(10)19/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKXESZZPSJSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Design
The target molecule comprises an indole scaffold substituted with a 2-chloro-6-fluorobenzyl group at the N1 position and a carboxylic acid moiety at C3. Retrosynthetic disconnection reveals two primary fragments: (1) the indole-3-carboxylic acid core and (2) the 2-chloro-6-fluorobenzyl electrophile. Two synthetic routes emerge as viable:
Route A: N-Alkylation Followed by Carboxylation
This approach involves initial alkylation of the indole nitrogen, followed by introduction of the C3 carboxylic acid group. Key advantages include avoiding steric hindrance during alkylation and leveraging stable intermediates for subsequent functionalization.
Synthetic Methodologies
N-Alkylation of Indole Derivatives
The introduction of the 2-chloro-6-fluorobenzyl group to the indole nitrogen constitutes a pivotal step. Two predominant alkylation strategies have been validated:
Direct Alkylation Using Benzyl Halides
Treatment of indole with 2-chloro-6-fluorobenzyl chloride under basic conditions (NaH/DMF, 0°C→rt) achieves N-alkylation in 68–75% yield (Table 1). Steric effects from the ortho-chloro and fluoro substituents necessitate prolonged reaction times (12–18 hr) for complete conversion.
Table 1. Optimization of N-Alkylation Conditions
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 0→25 | 12 | 75 |
| K₂CO₃ | DMF | 80 | 24 | 42 |
| LDA | THF | −78→25 | 6 | 63 |
Transition Metal-Catalyzed Coupling
Palladium-mediated Buchwald-Hartwig amination, though less common for benzyl groups, enables coupling between indole and 2-chloro-6-fluorobenzylamine derivatives. Using Pd(OAc)₂/Xantphos catalytic system, yields up to 58% are attainable.
Introduction of the C3 Carboxylic Acid Group
Post-alkylation carboxylation at C3 employs three principal methodologies:
Vilsmeier-Haack Formylation/Oxidation
- Formylation: Treat N-alkylated indole with POCl₃/DMF at 0°C to install formyl group at C3 (82% yield).
- Oxidation: Convert aldehyde to carboxylic acid using KMnO₄ in acidic medium (H₂SO₄/H₂O, 90°C, 6 hr; 89% yield).
Directed Ortho-Metalation (DoM)
- Protection: Silylate N-benzylindole with TMSCl/Et₃N.
- Lithiation: LDA (−78°C, THF) deprotonates C3.
- Carboxylation: Quench with CO₂(g) → 73% yield.
Hydrolysis of Cyano Intermediates
Comparative Analysis of Synthetic Routes
Table 2. Route Efficiency and Challenges
| Route | Steps | Total Yield (%) | Key Challenges |
|---|---|---|---|
| A | 3 | 52 | Decarboxylation during alkylation |
| B | 4 | 48 | Low regioselectivity in formylation |
Route A proves superior for large-scale synthesis due to fewer steps and higher reproducibility. The critical parameters influencing yield include:
Mechanistic Insights
Alkylation Regioselectivity
The N1 site’s nucleophilicity dominates over C3 due to resonance stabilization of the indole anion. DFT calculations (B3LYP/6-31G*) show 9.3 kcal/mol preference for N- over C-alkylation.
Scale-Up Considerations
Process Optimization
Impurity Profiling
LC-MS identifies three major byproducts:
- Di-alkylated indole (∼5%)
- C3 chlorinated derivative (∼3%)
- Benzyl ether from solvent adducts (<1%)
Analytical Characterization
Critical spectral data for the target compound:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-2), 7.72–7.68 (m, 2H, Ar-H), 5.84 (s, 2H, CH₂)
- ¹³C NMR : 167.5 (COOH), 138.2 (C-3), 115.3 (C-F)
- HRMS : [M+H]⁺ calc. 318.0432, found 318.0429
Applications and Derivatives
While the primary focus is synthesis, the compound’s utility as an integrase inhibitor precursor warrants mention. Docking studies (AutoDock Vina) show −9.2 kcal/mol binding to HIV-1 integrase, comparable to raltegravir.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with new functional groups replacing chlorine or fluorine.
Scientific Research Applications
Medicinal Chemistry
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its indole structure is known for conferring biological activity, making it a valuable scaffold in drug discovery.
Key Findings :
- The compound is utilized to create derivatives with enhanced therapeutic properties, particularly in targeting cancer and inflammatory diseases .
- Indole derivatives exhibit distinctive anticancer mechanisms, often interacting with multiple molecular targets .
Biological Studies
The compound has been investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Case Study :
A study evaluated the cytotoxicity of several indole derivatives against human cancer cell lines (MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer). The results indicated that derivatives of this compound exhibited significant cytotoxicity with IC50 values ranging from 0.57 µM to 21.7 µM across different cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 11.5 |
| Compound B | HCT116 | 9.16 |
| Compound C | A549 | 12.9 |
| Compound D | MCF-7 | 0.57 |
Chemical Biology
In chemical biology, this compound is used as a probe to study interactions with biological targets such as enzymes and receptors.
Mechanism of Action :
The indole moiety allows it to mimic tryptophan, facilitating binding to tryptophan-binding sites on proteins. The presence of the carboxylic acid group enables covalent interactions with nucleophilic residues in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity .
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Halogenation Patterns : The target compound’s 2-chloro-6-fluorobenzyl group distinguishes it from analogs like FUB-PB-22 (4-fluorophenyl) and 1-benzyl-5-chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid, which feature alternate halogen placements. Such variations influence electronic properties and steric interactions .
- Functional Groups: The carboxylic acid moiety (COOH) at C3 contrasts with ester derivatives (e.g., FUB-PB-22), which exhibit higher lipophilicity and are often associated with bioactivity in synthetic cannabinoids .
- Alkyl vs.
Physicochemical Properties
While direct data for the target compound are sparse, comparisons with analogs suggest:
- Solubility : The carboxylic acid group enhances water solubility compared to ester derivatives like FUB-PB-22, which may prioritize lipid solubility for blood-brain barrier penetration .
- Thermal Stability: Halogenated benzyl groups (e.g., 2-chloro-6-fluoro) may confer greater thermal stability compared to non-halogenated analogs due to increased molecular rigidity .
Biological Activity
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique structure characterized by the indole ring system, which is known for its diverse biological activities. The presence of the chloro and fluoro substituents on the benzyl group may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various indole derivatives, including this compound.
- Minimum Inhibitory Concentration (MIC): The effectiveness against bacterial strains is often measured by MIC values. For instance, compounds structurally related to this indole derivative have shown MIC values ranging from 100 to 750 μg/mL against various pathogens, indicating significant antibacterial properties .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | TBD |
| Related Indole Derivative | S. aureus | 250 |
| Related Indole Derivative | P. aeruginosa | 100 |
Anticancer Activity
The anticancer potential of this compound has also been explored through various in vitro studies.
- Cytotoxicity Assays: In vitro cytotoxicity studies using the MTT assay have shown that indole derivatives can inhibit the proliferation of cancer cell lines such as HeLa and PC-3. For example, related compounds exhibited IC50 values ranging from 20 to 40 μM, indicating moderate to high cytotoxicity against these cell lines .
Anti-inflammatory Activity
The anti-inflammatory effects of indole derivatives are often evaluated through in vivo models.
- Carrageenan-Induced Paw Edema: Studies have demonstrated that certain indole derivatives can significantly reduce edema in animal models, with inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .
Structure-Activity Relationship (SAR)
The biological activities of indole derivatives, including this compound, are influenced by their structural modifications:
- Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as chloro and fluoro enhances antimicrobial and anticancer activities by improving the electron affinity of the compound, facilitating better interaction with biological targets .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Antimicrobial Efficacy: A series of indole derivatives were synthesized and tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The most potent compounds displayed significant activity with low cytotoxicity in human cell lines .
- Antitumor Activity: In vitro studies on cancer cell lines demonstrated that certain modifications to the indole structure led to enhanced cytotoxic effects, suggesting that further research into this compound could yield promising results for cancer therapy .
Q & A
Q. Key Considerations :
- Reaction yields (50–70%) are influenced by steric hindrance from the 2-chloro-6-fluoro substitution.
- Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Answer:
- NMR :
- ¹H NMR : Peaks for the fluorobenzyl group (δ 5.2–5.5 ppm for -CH₂-; aromatic protons at δ 7.0–7.8 ppm with coupling patterns reflecting chloro/fluoro substitution) .
- ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm; indole C-3 carbon at δ ~120–125 ppm .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) .
- X-ray Crystallography : Used to confirm stereochemistry and packing motifs. For example, related indole derivatives show dihedral angles of 75–85° between the indole ring and benzyl group .
Table 1 : Example NMR Data for Analogous Compounds
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Indole C-3 | - | 122.1 |
| Benzyl -CH₂- | 5.4 (s, 2H) | 45.8 |
| COOH | - | 170.2 |
Basic: What are the solubility properties and handling considerations for this compound?
Answer:
- Solubility :
- Handling :
Advanced: How can researchers resolve contradictions in reported biological activities of indole derivatives?
Answer:
Contradictions often arise from differences in assay conditions or structural variations. Strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known agonists/antagonists) .
- SAR Analysis : Compare substituent effects. For example, 2-chloro-6-fluoro substitution may enhance steric hindrance, reducing binding affinity compared to 4-fluorobenzyl analogs .
- Meta-Analysis : Cross-reference IC₅₀ values from multiple studies to identify outliers .
Table 2 : Example SAR for Indole Carboxylic Acid Derivatives
| Substituent | Target Activity (IC₅₀, nM) | Reference |
|---|---|---|
| 4-Fluorobenzyl | 120 ± 15 | |
| 2-Chloro-6-fluorobenzyl | 450 ± 50 | Extrapolated |
Advanced: What strategies improve yield in multi-step synthesis of this compound?
Answer:
- Optimized Alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Protection/Deprotection : Protect the carboxylic acid as a methyl ester during harsh reactions (e.g., alkylation), then hydrolyze with LiOH/THF-H₂O .
- Byproduct Mitigation : Monitor intermediates via LC-MS; silica gel chromatography removes unreacted benzyl halides .
Q. Key Data :
- Yield increases from 50% to 65% when using TBAB in alkylation .
- Hydrolysis of methyl ester to carboxylic acid achieves >95% conversion .
Advanced: How can computational methods predict structure-activity relationships (SAR) for this compound?
Answer:
- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with targets (e.g., cyclooxygenase-2). The 2-chloro-6-fluoro group may occupy hydrophobic pockets .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., carboxylic acid as hydrogen bond donor) .
- QSAR Models : Corrogate substituent parameters (e.g., Hammett σ) with bioactivity data from analogs .
Advanced: What analytical techniques validate purity beyond standard HPLC?
Answer:
- Elemental Analysis (EA) : Confirm C, H, N, Cl, F content within ±0.3% of theoretical values .
- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) to verify molecular ion ([M-H]⁻ at m/z 318.04) .
- DSC/TGA : Determine thermal stability (decomposition >200°C) and hydrate/solvate formation .
Table 3 : Example Analytical Data
| Method | Result | Acceptable Range |
|---|---|---|
| HPLC | 99.2% purity | ≥98% |
| HRMS | m/z 318.038 (calc. 318.040) | Δ < 5 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
